molecular formula C8H6FNO4 B1343067 2-Fluoro-4-methyl-5-nitrobenzoic acid CAS No. 753924-40-2

2-Fluoro-4-methyl-5-nitrobenzoic acid

Cat. No. B1343067
Key on ui cas rn: 753924-40-2
M. Wt: 199.14 g/mol
InChI Key: UBAWHHHAAFFKGE-UHFFFAOYSA-N
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Patent
US08883819B2

Procedure details

2-Fluoro-4-methyl-5-nitrobenzoic acid (900 mg, 4.52 mmol) in MeOH (70 ml) was treated with ammonium formate 1 (425 mg, 22.60 mmol) and Pd (Carbon) (144 mg, 1.356 mmol). The mixture was degassed thoroughly refilling with nitrogen and heated to 60° C. for 2 hrs. The mixture was filtered through silica and washed with MeOH. The filtrate was passed through SCX-2 resin (30 g 0.67 mmol/g) eluting with MeOH (250 ml) followed by 2M ammonia in MeOH (250 ml). The ammonia/MeOH washings were evaporated to dryness and the resulting crude residue was purified by recrystallisation from MeOH to afford the title compound;
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
144 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([N+:12]([O-])=O)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])=O.[NH4+]>CO.[Pd]>[NH2:12][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
425 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
144 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed thoroughly
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through silica
WASH
Type
WASH
Details
washed with MeOH
WASH
Type
WASH
Details
eluting with MeOH (250 ml)
CUSTOM
Type
CUSTOM
Details
The ammonia/MeOH washings were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the resulting crude residue was purified by recrystallisation from MeOH

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)O)C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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